4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione
Overview
Description
4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione is an organic compound with the molecular formula C17H18N2S It is a heterocyclic compound that contains both a pyrimidine ring and a naphthalene moiety
Preparation Methods
The synthesis of 4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione typically involves organic synthesis reactions. One common method is the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction might involve the use of naphthalene derivatives and pyrimidine precursors in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione can be compared with other similar compounds, such as:
- 4,4,6-trimethyl-1-(naphthalen-2-yl)-3,4-dihydropyrimidine-2-thione
- 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one These compounds share structural similarities but differ in their chemical properties and potential applications. The unique combination of the pyrimidine and naphthalene moieties in this compound contributes to its distinct characteristics .
Properties
IUPAC Name |
4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-12-11-17(2,3)18-16(20)19(12)15-10-6-8-13-7-4-5-9-14(13)15/h4-11H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYKZXSWOAWXDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=CC3=CC=CC=C32)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213116 | |
Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(alpha-naphthyl)-4,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63704-49-4 | |
Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(alpha-naphthyl)-4,4,6-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USAF K-1356 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(alpha-naphthyl)-4,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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